Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Catalog No.
S797738
CAS No.
96568-04-6
M.F
C10H8Cl2FNO3
M. Wt
280.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxop...

CAS Number

96568-04-6

Product Name

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Molecular Formula

C10H8Cl2FNO3

Molecular Weight

280.08 g/mol

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

InChI Key

IEUHWNLWVMLHHC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

Synonyms

Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate;

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is an organic compound belonging to the class of ketoesters. It is obtained through chemical synthesis and serves as a key intermediate in the preparation of quinolinone antibacterial agents [].


Molecular Structure Analysis

The molecule consists of several key features:

  • A central ester group (C=O-O-C) with an ethyl group (CH3CH2-) attached to the oxygen.
  • A ketone group (C=O) adjacent to the ester group.
  • A 2,6-dichloro-5-fluoropyridine ring attached to the carbonyl carbon (C=O) of the ketone group. This ring system contains chlorine atoms at positions 2 and 6 and a fluorine atom at position 5.

The presence of the electron-withdrawing chlorine and fluorine atoms on the pyridine ring can affect the reactivity of the molecule [].


Chemical Reactions Analysis

  • Synthesis of Quinolinone Antibacterial Agents: This compound serves as a starting material for the synthesis of quinolinones, a class of antibiotics. The reaction involves condensation with various amine derivatives followed by cyclization [].
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate  + Amine derivative -> Quinolinone + Other products

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate itself does not possess any known biological activity. Its importance lies in its role as a precursor to quinolones, which exhibit antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication [].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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